molecular formula C14H12F3N3O3S B11505382 Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

Cat. No.: B11505382
M. Wt: 359.33 g/mol
InChI Key: ALLRYESENOQYEZ-UHFFFAOYSA-N
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Description

3-METHOXY-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, an imidazo[2,1-b][1,3]thiazole core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions. The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which is facilitated by the use of a suitable trifluoromethylating agent such as CF3I or CF3SO2Cl .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient trifluoromethylation methods. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazo[2,1-b][1,3]thiazole core may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE is unique due to its combination of a trifluoromethyl group and an imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H12F3N3O3S

Molecular Weight

359.33 g/mol

IUPAC Name

3-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide

InChI

InChI=1S/C14H12F3N3O3S/c1-23-9-4-2-3-8(7-9)10(21)18-13(14(15,16)17)11(22)20-5-6-24-12(20)19-13/h2-4,7H,5-6H2,1H3,(H,18,21)

InChI Key

ALLRYESENOQYEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2(C(=O)N3CCSC3=N2)C(F)(F)F

Origin of Product

United States

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